4-Fluorobenzoylacetonitrile

概述

描述

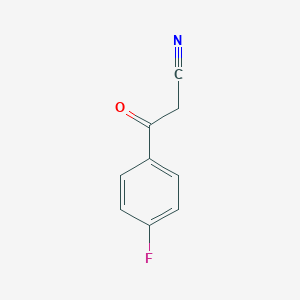

4-Fluorobenzoylacetonitrile, with the chemical formula C9H6FNO, is a compound characterized by the presence of fluorine and nitrile functional groups . It is also known by other names such as 3-Oxo-3-(4-fluorophenyl)propionitrile and 4-Fluorophenacyl cyanide . This compound is used in various chemical processes and has significant applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: 4-Fluorobenzoylacetonitrile can be synthesized through several methods. One common method involves the reaction of 4-fluoroacetophenone with sodium cyanide in the presence of a suitable solvent . Another method involves the reaction of malononitrile with fluorobenzene . These reactions typically require controlled temperatures and specific catalysts to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors capable of conducting high-pressure, high-temperature, and low-temperature reactions . The use of polyphosphoric acid as a catalyst is common in these processes .

化学反应分析

Types of Reactions: 4-Fluorobenzoylacetonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids.

Reduction: This reaction can produce amines.

Substitution: This reaction can result in the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives.

科学研究应用

Chemical Properties and Structure

4-Fluorobenzoylacetonitrile is characterized by the chemical formula . It features a fluorine atom, a benzoyl group, and a nitrile functional group, which contribute to its unique reactivity and properties. The presence of fluorine enhances its electronegativity and reactivity compared to similar compounds.

Synthesis of Pharmaceutical Compounds

This compound is primarily used as a reagent in the synthesis of various pharmaceutical agents. Notably, it plays a crucial role in the production of Blonanserin , an antipsychotic medication that acts as a 5-HT2 serotonin receptor and D2 dopamine receptor antagonist. This compound's ability to modulate neurotransmitter systems makes it valuable in treating schizophrenia and other psychiatric disorders .

Biochemical Mechanisms

The compound has been shown to inhibit prostaglandin production by interfering with cellular respiration processes. This inhibition occurs through its binding interactions with biomolecules, particularly at the receptor site of prostaglandin synthetase, thus reducing inflammatory responses .

Organic Solar Cells

Recent studies have demonstrated that this compound can be utilized as a donor material in bulk heterojunction organic solar cells (BHJ-OSCs). Its incorporation into D-π-A (donor-π-acceptor) systems allows for fine-tuning of energy levels, which is critical for efficient charge transfer processes. The compound exhibits suitable optical band gaps (~2.01 eV), enhancing light absorption and conversion efficiency .

| Property | Value |

|---|---|

| HOMO Level | -5.27 eV |

| LUMO Level | -3.26 eV |

| Power Conversion Efficiency | ~4.38% |

The above table summarizes key electrochemical properties relevant to its application in organic solar cells.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Reaction with Sodium Cyanide : A common method involves reacting 4-fluoroacetophenone with sodium cyanide under controlled conditions.

- Oxidation and Reduction Reactions : The compound can undergo various chemical transformations, including oxidation to form carboxylic acids or reduction to produce amines .

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Lithium aluminum hydride | Amines |

| Substitution | Halogens and nucleophiles | Substituted derivatives |

Blonanserin Synthesis

A study highlighted the role of this compound in synthesizing Blonanserin, showcasing its efficacy in pharmaceutical applications. The research documented the reaction conditions and yields achieved during the synthesis process, emphasizing the compound's importance as an intermediate in drug development .

Organic Solar Cells Performance

Research conducted on the use of this compound in organic solar cells demonstrated promising results regarding power conversion efficiency (PCE) and charge transport properties. The study indicated that devices utilizing this compound exhibited enhanced performance due to favorable molecular packing and energy level alignment .

Conclusion and Future Directions

The applications of this compound span across pharmaceutical synthesis and materials science, particularly in developing advanced organic solar cells. Its unique chemical properties make it an attractive candidate for future research aimed at optimizing drug formulations and enhancing energy conversion technologies.

As research continues, exploring novel synthetic routes and expanding its applications in other fields such as agriculture or chemical research may yield further benefits from this compound's versatile nature.

作用机制

The mechanism of action of 4-Fluorobenzoylacetonitrile involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of Blonanserin, it acts as a key intermediate that interacts with serotonin and dopamine receptors . The presence of the fluorine atom enhances its binding affinity and selectivity towards these receptors .

相似化合物的比较

- 4-Chlorobenzoylacetonitrile

- 4-Bromobenzoylacetonitrile

- 4-Methoxybenzoylacetonitrile

- 4-Toluoylacetonitrile

Comparison: 4-Fluorobenzoylacetonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its analogs . This makes it particularly useful in the synthesis of pharmaceutical compounds where specific receptor interactions are crucial .

生物活性

4-Fluorobenzoylacetonitrile (CAS No. 4640-67-9) is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. Its unique chemical structure, characterized by the presence of a fluorobenzene moiety and a nitrile functional group, contributes to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications based on recent studies.

Chemical Structure

The molecular formula of this compound is . The structure can be represented as follows:

Biological Activity Overview

Research has indicated several key areas where this compound exhibits biological activity:

- Antimicrobial Properties : Studies have demonstrated that compounds similar to this compound possess antimicrobial activity against various pathogens, including bacteria and fungi. This is often attributed to the electron-withdrawing nature of the fluorine atom, which enhances the compound's interaction with biological targets.

- Enzyme Inhibition : Notably, derivatives of this compound have been explored as inhibitors for several enzymes. For example, a study highlighted its potential as a competitive inhibitor for tyrosinase, an enzyme involved in melanin production. The compound showed significant inhibitory activity with an IC50 value indicating its potency compared to traditional inhibitors like kojic acid .

- Organic Solar Cells : Beyond biological applications, this compound has been investigated as a donor material in bulk heterojunction organic solar cells (BHJ-OSCs). Its incorporation into solar cell designs has resulted in improved power conversion efficiencies, showcasing its versatility in material science applications .

Case Studies

- Tyrosinase Inhibition Study :

- Objective : To evaluate the inhibitory effects of this compound derivatives on tyrosinase.

- Methodology : Kinetic assays were performed using mushroom tyrosinase. The compounds were tested for their ability to inhibit enzyme activity.

- Results : The most potent derivative exhibited an IC50 value of , significantly outperforming kojic acid (IC50 = ) .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound Derivative | 0.18 | Competitive Inhibition |

| Kojic Acid | 17.76 | Competitive Inhibition |

- Antimicrobial Activity Assessment :

- Objective : To assess the antimicrobial efficacy of this compound against various bacterial strains.

- Methodology : Disk diffusion and minimum inhibitory concentration (MIC) assays were conducted.

- Results : The compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values in the low micromolar range.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Fluorobenzoylacetonitrile, and what are their mechanistic considerations?

- Methodological Answer : A primary route involves the cyanidation of p-fluorobenzyl chloride using hydrogen cyanide (HCN), where nucleophilic substitution replaces the chloride with a nitrile group . Mechanistically, this proceeds via an SN2 pathway under controlled alkaline conditions. Researchers should monitor temperature (optimized at 50–60°C) and stoichiometry to avoid side reactions like hydrolysis. Alternative methods may use KCN or NaCN as safer cyanide sources, though reaction efficiency may vary.

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze H and C spectra to confirm the fluorobenzoyl and acetonitrile moieties. For example, the nitrile group shows a characteristic C peak near 115–120 ppm .

- Mass Spectrometry (MS) : Compare the molecular ion peak (e.g., m/z 163.1 for CHFNO) with theoretical values.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% is typical for research-grade material) .

Cross-reference data with databases like Reaxys or SciFinder to validate against known spectra .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved when characterizing derivatives of this compound?

- Methodological Answer : Address contradictions systematically:

- Reproducibility : Verify experimental conditions (e.g., solvent, temperature) that may affect peak splitting in NMR.

- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly in aromatic regions .

- Comparative Analysis : Cross-check with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) .

- Literature Review : Identify discrepancies in reported data (e.g., melting points or F NMR shifts) and prioritize peer-reviewed sources .

Q. What computational methods are used to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Retrosynthetic Tools : AI-driven platforms (e.g., Reaxys or Pistachio) analyze reaction databases to predict feasible pathways, prioritizing steps with high atom economy .

- DFT Calculations : Model transition states to assess activation barriers for reactions like nucleophilic additions or cyclizations. For example, evaluate the electrophilicity of the nitrile group in cross-coupling reactions .

- Solvent Effects : Use COSMO-RS simulations to optimize solvent selection for improved yields .

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., catalyst loading, temperature, HCN equivalents). For instance, reducing excess HCN from 1.5 to 1.2 equivalents decreases hydrocyanic acid formation .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track nitrile group formation and terminate reactions at ~90% conversion to prevent decomposition .

- By-Product Analysis : Characterize impurities via LC-MS and adjust purification protocols (e.g., gradient chromatography vs. recrystallization) .

属性

IUPAC Name |

3-(4-fluorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJBBLDAJBJVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382482 | |

| Record name | 4-Fluorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4640-67-9 | |

| Record name | 4-Fluoro-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4640-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluorobenzoylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004640679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenyl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-FLUOROBENZOYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1LTB8K2DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。